molecular formula C23H19N3O3S2 B3009881 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 692263-05-1

2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Katalognummer: B3009881
CAS-Nummer: 692263-05-1
Molekulargewicht: 449.54
InChI-Schlüssel: MZEOYHBYPRVYNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H19N3O3S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its cytotoxic effects against various cancer cell lines and its mechanism of action.

Synthesis and Characterization

The synthesis of thieno[2,3-d]pyrimidinones typically involves multi-step reactions that include cyclization and substitution processes. The specific compound can be synthesized through a reaction involving 3,5-dimethylisoxazole derivatives and thiophenes. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structural integrity of the synthesized compound.

Anticancer Properties

Recent studies indicate that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • PC-9 (lung cancer)
  • PC-3 (prostate cancer)

In vitro assays demonstrated that the compound under review inhibited cell growth effectively, with IC50 values comparable to established chemotherapeutic agents. In one study, a related thienopyrimidine exhibited IC50 values as low as 0.94 μM against A549 cells without toxicity to normal liver cells .

Cell Line IC50 (μM) Effectiveness
MCF-71.20Moderate
A5490.94High
PC-91.50Moderate
PC-31.80Moderate

The biological activity of thieno[2,3-d]pyrimidines is often attributed to their ability to inhibit key enzymes involved in cell proliferation and survival. Notably, these compounds have been linked to the inhibition of:

  • 17 beta-hydroxysteroid dehydrogenase type 1 (17 beta-HSD1) : This enzyme is crucial in estrogen biosynthesis and has been a target for breast cancer therapies.
  • SIRT2 : An enzyme associated with cellular stress responses and metabolism.

Additionally, thieno[2,3-d]pyrimidine derivatives have shown promise in inducing apoptosis in cancer cells through pathways involving caspases and other apoptotic markers .

Study 1: Cytotoxicity Evaluation

In a comparative study involving multiple thieno[2,3-d]pyrimidine derivatives, the compound exhibited superior cytotoxicity against several human cancer cell lines when assessed using MTT assays. The results indicated that not only did it inhibit cell growth effectively but also showed selectivity towards malignant cells over normal cells .

Study 2: Molecular Docking Studies

Molecular docking studies revealed that the compound binds effectively to targets involved in tumor growth regulation. The binding affinity was assessed against EGFR and PI3K pathways, which are critical in many cancers. The results indicated a higher binding affinity compared to standard inhibitors like erlotinib .

Eigenschaften

IUPAC Name

2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-5-(5-methylfuran-2-yl)-3-phenylthieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S2/c1-13-9-10-19(28-13)18-12-30-21-20(18)22(27)26(16-7-5-4-6-8-16)23(24-21)31-11-17-14(2)25-29-15(17)3/h4-10,12H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZEOYHBYPRVYNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC4=C(ON=C4C)C)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.